molecular formula C7H12O3 B13461536 rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid CAS No. 905821-58-1

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13461536
CAS No.: 905821-58-1
M. Wt: 144.17 g/mol
InChI Key: YUZVJMOWZQLOMT-NTSWFWBYSA-N
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Description

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of methoxymethylation reactions followed by cyclization to form the cyclobutane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxymethyl group.

    (1R,2R)-2-(methyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

rac-(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

CAS No.

905821-58-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-4-5-2-3-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1

InChI Key

YUZVJMOWZQLOMT-NTSWFWBYSA-N

Isomeric SMILES

COC[C@@H]1CC[C@H]1C(=O)O

Canonical SMILES

COCC1CCC1C(=O)O

Origin of Product

United States

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